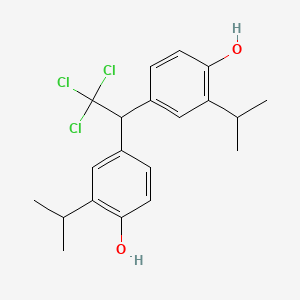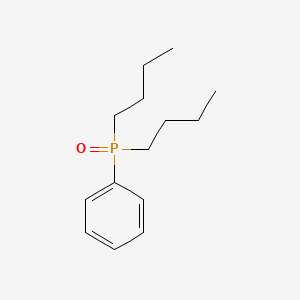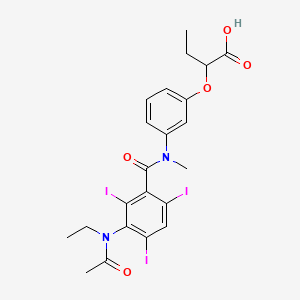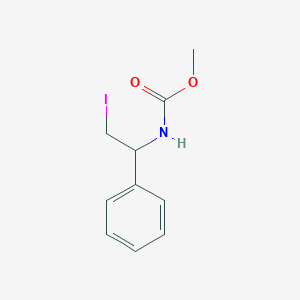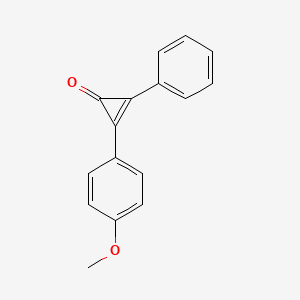
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is an organic compound with the molecular formula C13H21O4PS. It is known for its unique chemical structure, which includes a methylsulfanyl group attached to a phenyl ring, and a dipropan-2-yl phosphate group. This compound is utilized in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate typically involves the reaction of 4-(Methylsulfanyl)phenol with dipropan-2-yl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the hydrolysis of the phosphate ester bond.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Hydrolysis: 4-(Methylsulfanyl)phenol and dipropan-2-yl phosphate.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies related to enzyme inhibition and protein phosphorylation.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)phenol: Lacks the dipropan-2-yl phosphate group.
Dipropan-2-yl phosphate: Lacks the methylsulfanylphenyl group.
4-(Methylsulfonyl)phenyl dipropan-2-yl phosphate: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is unique due to the presence of both the methylsulfanyl group and the dipropan-2-yl phosphate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
7176-29-6 |
|---|---|
Fórmula molecular |
C13H21O4PS |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
(4-methylsulfanylphenyl) dipropan-2-yl phosphate |
InChI |
InChI=1S/C13H21O4PS/c1-10(2)15-18(14,16-11(3)4)17-12-6-8-13(19-5)9-7-12/h6-11H,1-5H3 |
Clave InChI |
NYQLVKAGRRDCCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC1=CC=C(C=C1)SC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)


